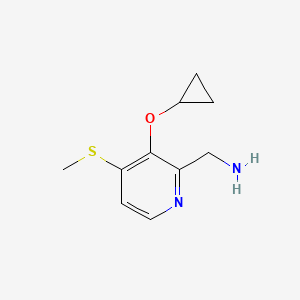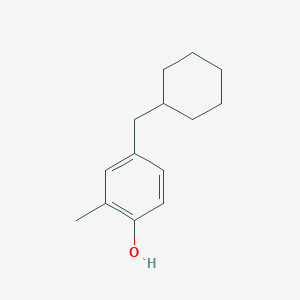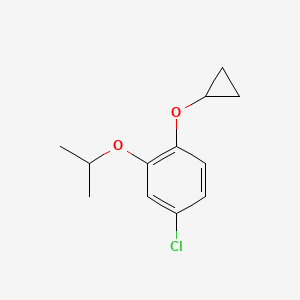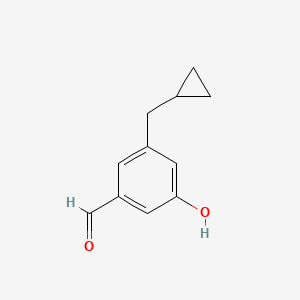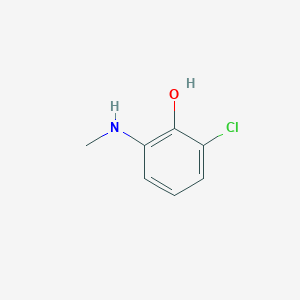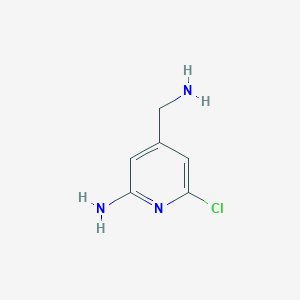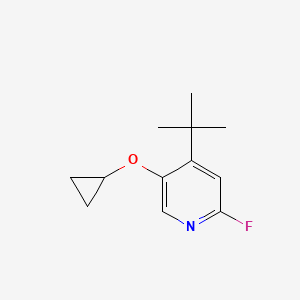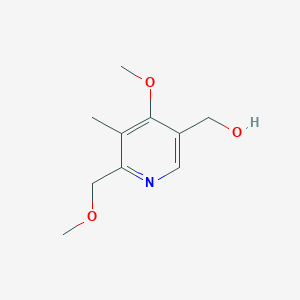
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the cyclopropoxy group.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.
Addition: The compound can participate in addition reactions, particularly at the aminomethyl group, where electrophiles can add to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides.
Addition: Electrophiles such as alkylating agents, acylating agents.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted pyridine derivatives.
Addition: Alkylated or acylated amines.
科学的研究の応用
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role as a ligand in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: A simpler analog with only an aminomethyl group attached to the pyridine ring.
5-Cyclopropoxy-2-methylpyridine: A compound with a cyclopropoxy group and a methyl group on the pyridine ring.
N,N-Dimethyl-3-aminopyridine: A compound with N,N-dimethylation on the aminopyridine structure.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group adds steric hindrance and rigidity, while the N,N-dimethylation enhances its lipophilicity and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C11H17N3O/c1-14(2)11-5-9(15-8-3-4-8)7-13-10(11)6-12/h5,7-8H,3-4,6,12H2,1-2H3 |
InChIキー |
GIKPVGIHICKQHG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(N=CC(=C1)OC2CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



